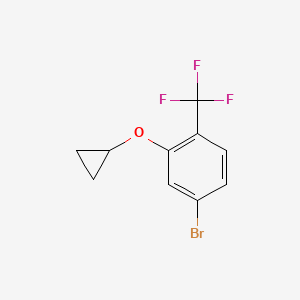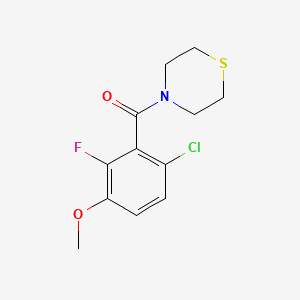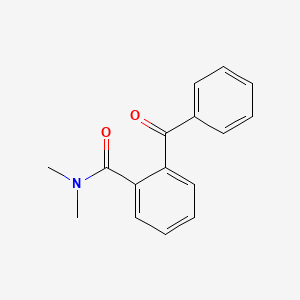![molecular formula C21H19Cl3N4 B14020846 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine CAS No. 72685-63-3](/img/structure/B14020846.png)
1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine is a synthetic organic compound characterized by its complex structure, which includes chlorinated phenyl groups and a guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. Purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
科学的研究の応用
1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
- 1-[Bis(4-chlorophenyl)methylideneamino]-2-phenylguanidine
- 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-chlorophenyl)guanidine
- 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-fluorophenyl)guanidine
Comparison: 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
特性
CAS番号 |
72685-63-3 |
|---|---|
分子式 |
C21H19Cl3N4 |
分子量 |
433.8 g/mol |
IUPAC名 |
1-[bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C21H18Cl2N4.ClH/c1-14-2-12-19(13-3-14)25-21(24)27-26-20(15-4-8-17(22)9-5-15)16-6-10-18(23)11-7-16;/h2-13H,1H3,(H3,24,25,27);1H |
InChIキー |
VNBKZERUPGFCOS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=C(N)NN=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


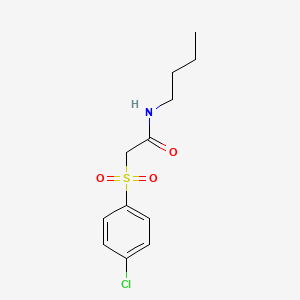
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14020770.png)


![(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine](/img/structure/B14020799.png)

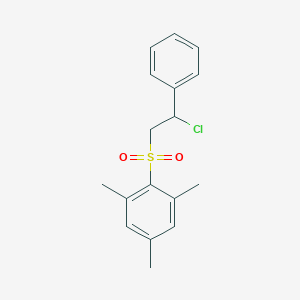
![N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14020821.png)

